3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride
Overview
Description
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a tetrazole ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride typically involves the reaction of 3-(2-Methyl-2H-tetrazol-5-YL)-aniline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-(2-Methyl-2H-tetrazol-5-YL)-aniline
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the tetrazole ring. The reaction mixture is then quenched with water to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.
Material Science: It is used in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. The tetrazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methyl-2H-tetrazol-5-YL)-aniline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-(1H-Tetrazol-5-YL)-benzenesulfonyl chloride: Similar structure but with the tetrazole ring in a different position, which may affect its reactivity and applications.
4-(4-Methyl-4H-1,2,4-Triazol-3-YL)-benzenesulfonyl chloride: Contains a triazole ring instead of a tetrazole ring, leading to different chemical properties and reactivity.
Uniqueness
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride is unique due to the presence of both a tetrazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(2-methyltetrazol-5-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEGNPZLYORZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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